N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
“N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, thiazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
Medicinally, compounds of this class are investigated for their therapeutic potential. They may act on specific molecular targets to treat various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar core structure, known for their diverse biological activities.
Phenylacetamides: Compounds with a phenylacetamide group, often studied for their medicinal properties.
Uniqueness
The uniqueness of “N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H17ClN4O2S3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-7-8-14(13(22)9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
CIUZLEHIDFUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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